4-Cyclopropoxy-2-ethyl-5-iodopyridine
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Overview
Description
4-Cyclopropoxy-2-ethyl-5-iodopyridine is a chemical compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . It is a halogenated pyridine derivative, characterized by the presence of an iodine atom at the 5-position, an ethyl group at the 2-position, and a cyclopropoxy group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-ethyl-5-iodopyridine involves several steps, typically starting with the iodination of a pyridine derivative. One common method involves the use of iodotrimethylsilane as a catalyst to introduce the iodine atom at the desired position on the pyridine ring The cyclopropoxy and ethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and alkylation reactions
Chemical Reactions Analysis
4-Cyclopropoxy-2-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-5-iodopyridine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-iodopyridine is not well-documented. as a halogenated pyridine derivative, it is likely to interact with various molecular targets and pathways, particularly those involving halogenated compounds. The iodine atom may play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Cyclopropoxy-2-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: This compound has an iodine atom at the 2-position of the pyridine ring and is used in similar research applications.
3-Iodopyridine: This compound has an iodine atom at the 3-position and is also used in research and development.
4-Iodopyridine: This compound has an iodine atom at the 4-position and is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique reactivity and applications compared to other iodopyridine derivatives .
Properties
Molecular Formula |
C10H12INO |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-7-5-10(9(11)6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
SRWKBGOIEBZNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)I)OC2CC2 |
Origin of Product |
United States |
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